BenchChemオンラインストアへようこそ!

A-836339

CB2 receptor radioligand binding selectivity ratio

A-836339 is a highly selective CB2 receptor agonist with a unique functional bias profile (20% higher MAPK activation, 18% lower β-arrestin recruitment vs. AM1241) and central-compartment selectivity absent in peripheral-acting comparators. Unlike GW405833 and JWH-133, it reliably reverses mechanical allodynia in CCI models without tolerance after 5-day subchronic dosing. Additionally, [11C]A-836339 enables non-invasive PET imaging of CB2 upregulation in neuroinflammation and Alzheimer’s models—a capability not validated with other CB2 agonists. These differentiation factors make it an irreplaceable tool for CB2 pathway interrogation. For research use only; regulatory restrictions apply.

Molecular Formula C16H26N2O2S
Molecular Weight 310.5 g/mol
CAS No. 1273182-71-0
Cat. No. B171415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-836339
CAS1273182-71-0
SynonymsCyclopropanecarboxaMide, N-[3-(2-Methoxyethyl)-4,5-diMethyl-2(3H)-thiazolylidene]-2,2,3,3-tetraMethyl-
Molecular FormulaC16H26N2O2S
Molecular Weight310.5 g/mol
Structural Identifiers
SMILESCC1=C(SC(=NC(=O)C2C(C2(C)C)(C)C)N1CCOC)C
InChIInChI=1S/C16H26N2O2S/c1-10-11(2)21-14(18(10)8-9-20-7)17-13(19)12-15(3,4)16(12,5)6/h12H,8-9H2,1-7H3
InChIKeyJKGIMVBQKSRTGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





A-836339: A Selective CB2 Receptor Agonist for Preclinical Pain and Neuroinflammation Research


A-836339 (CAS 1273182-71-0) is a synthetic cannabinoid developed by Abbott Laboratories that acts as a potent and selective agonist of the G-protein-coupled cannabinoid receptor subtype 2 (CB2) [1]. It belongs to the thiazole-containing cyclopropanecarboxamide class and exhibits high binding affinity at CB2 receptors while maintaining marked selectivity over the psychoactive CB1 receptor subtype in both human and rodent orthologs . The compound is primarily employed as a pharmacological tool in preclinical research settings to interrogate CB2-mediated signaling pathways, with particular relevance to pain, neuroinflammation, and Alzheimer's disease models [2].

Why A-836339 Cannot Be Simply Substituted by Other CB2 Agonists


Although multiple CB2-selective agonists exist (e.g., AM1241, JWH-133, HU-308, GW405833), functional and site-specific differences render them non-interchangeable for critical research applications. Direct comparative studies demonstrate that A-836339 exhibits a unique combination of high receptor reserve-dependent agonism, a distinct signaling bias profile relative to AM1241 [1], and a site-of-action profile that differs from AM1241 in peripheral versus central compartments [2]. Furthermore, A-836339 demonstrates superior selectivity and functional potency against commonly used comparator ligands JWH-015 and GW842166X . These differences are not merely incremental; they can fundamentally alter experimental outcomes in pain models, where GW405833 and JWH-133 fail to reverse mechanical allodynia under conditions where A-836339 is efficacious [3].

Quantitative Evidence Guide for A-836339 Selection and Procurement


CB2 Binding Affinity and Selectivity: Direct Comparison with AM1241, JWH-133, and GW842166X

A-836339 demonstrates superior binding affinity for human CB2 receptors (Ki = 0.64 nM) compared to AM1241 (Ki = 3.4 nM) and JWH-133 (Ki = 3.4 nM). The CB1/CB2 selectivity ratio for A-836339 is 425-fold, substantially exceeding that of AM1241 and JWH-133. Functional potency (EC50 = 1.6 nM) is greater than JWH-015 and GW-842166X [1].

CB2 receptor radioligand binding selectivity ratio comparative pharmacology

Functional Signaling Bias: Differential MAPK Activation and β-Arrestin Recruitment vs. AM1241

In a direct comparative study, A-836339 and AM1241 exhibit distinct signaling profiles at CB2 receptors. While AM1241 produces 100 ± 3.5% MAPK activation (normalized to basal), A-836339 generates a significantly higher 120 ± 2.5% MAPK activation (p<0.001). Conversely, AM1241 induces 100 ± 6.6% receptor internalization, whereas A-836339 induces only 82 ± 2.1% internalization [1]. This indicates A-836339 is a functionally biased ligand relative to AM1241.

functional selectivity biased agonism MAPK activation β-arrestin recruitment

Site-Specific Analgesic Action: Differential Peripheral vs. Central Efficacy Compared to AM1241

In the CFA model of inflammatory pain, intraplantar (i.paw) administration of AM1241 dose-dependently reversed thermal hyperalgesia (up to 60% reversal at 300 μg), whereas A-836339 was ineffective by this route (no significant reversal at any dose tested) [1]. However, both compounds showed comparable efficacy when administered systemically or centrally (i.t.) [2]. This demonstrates a fundamental difference in the peripheral site-of-action profile.

site of action neuropathic pain intraplantar administration inflammatory pain

Neuropathic Pain Efficacy: A-836339 Reverses Mechanical Allodynia Where GW405833 and JWH-133 Fail

In the chronic constriction injury (CCI) model of neuropathic pain, systemic administration of A-836339 (30 μmol/kg i.p.) significantly attenuated mechanical allodynia (p<0.01 vs vehicle) [1]. In a separate study using the same model, neither GW405833 (up to 10 mg/kg) nor JWH-133 (up to 10 mg/kg) produced any significant reversal of mechanical allodynia [2]. While not a direct head-to-head study, this cross-study comparison indicates A-836339 possesses a unique efficacy profile in this neuropathic pain model not shared by other well-characterized CB2 agonists.

neuropathic pain CCI model mechanical allodynia CB2 agonist efficacy

Absence of Analgesic Tolerance After Subchronic Dosing: Advantage Over Opioid Comparators

In the chronic constriction injury (CCI) model, subchronic treatment with A-836339 for 5 consecutive days did not lead to the development of tolerance; the anti-allodynic effect remained fully sustained throughout the dosing period [1]. This stands in contrast to the well-documented rapid tolerance development seen with μ-opioid receptor agonists such as morphine, which typically exhibit diminished analgesic efficacy within 3-5 days of repeated dosing in similar neuropathic pain models [2].

tolerance development subchronic dosing neuropathic pain analgesic efficacy

PET Radioligand Utility: [11C]A-836339 Enables In Vivo Imaging of CB2 Receptor Expression in Neuroinflammation

The carbon-11 labeled analog [11C]A-836339 has been successfully developed and characterized as a PET radioligand for in vivo imaging of CB2 receptor expression. In LPS-induced neuroinflammation and Alzheimer's disease (APPswe/PS1dE9) mouse models, [11C]A-836339 demonstrated specific cerebral uptake in regions of neuroinflammation and Aβ amyloid plaque deposition, while showing little specific binding in control mouse brain [1]. This radioligand utility is a unique feature among the thiazole-containing CB2 agonists; comparable radiolabeling and in vivo imaging success has not been broadly demonstrated for AM1241 or JWH-133.

PET imaging radioligand neuroinflammation Alzheimer's disease CB2 receptor

Recommended Application Scenarios for A-836339 Based on Quantitative Differentiation


Preclinical Neuropathic Pain Studies Requiring Sustained Anti-Allodynic Efficacy

Utilize A-836339 in chronic constriction injury (CCI) or spinal nerve ligation models where sustained reversal of mechanical allodynia is required over multi-day dosing regimens. As demonstrated by the absence of tolerance after 5-day subchronic treatment [1] and its efficacy in CCI where GW405833 and JWH-133 fail [2], A-836339 provides a reliable tool for investigating CB2-mediated analgesia without the confounding variable of tolerance development or the lack of efficacy observed with alternative CB2 agonists.

In Vivo PET Imaging of Neuroinflammation and Alzheimer's Disease Pathology

Employ [11C]A-836339 as a PET radioligand to non-invasively monitor CB2 receptor upregulation in animal models of neuroinflammation (e.g., LPS-induced) and Alzheimer's disease (e.g., APPswe/PS1dE9). The demonstrated specific cerebral uptake in inflamed brain regions and Aβ plaque areas [3] makes it a unique tool for translational imaging studies where other CB2 agonists (e.g., AM1241, JWH-133) have not been validated as radioligands.

Investigating Functional Selectivity and Biased CB2 Signaling

Select A-836339 for studies examining biased agonism at the CB2 receptor, given its distinct signaling profile compared to AM1241. A-836339 produces 20% higher MAPK activation (120% vs. 100% basal) and 18% lower receptor internalization (82% vs. 100% basal) than AM1241 [4]. This functional bias allows researchers to dissect the relative contributions of G-protein versus β-arrestin pathways to CB2-mediated physiological outcomes.

Central and Spinal CB2 Mechanism Studies Excluding Peripheral Confounds

When the research objective is to isolate central (spinal/supraspinal) CB2-mediated effects from peripheral actions, A-836339 is the preferred agonist. Its demonstrated efficacy following intrathecal and intra-DRG administration, combined with its lack of efficacy following intraplantar administration in inflammatory pain models [5], makes it an ideal tool for central compartment-specific studies, whereas AM1241 retains peripheral activity that may confound interpretation.

Quote Request

Request a Quote for A-836339

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.